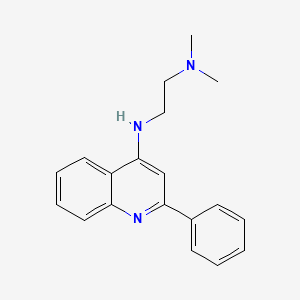
3-Butyl-8-methoxy-2-methylquinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-8-methoxy-2-methylquinolin-4-ol: Quinoline derivatives are known for their diverse biological activities, making them valuable in drug research and development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-8-methoxy-2-methylquinolin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-methylquinoline and butyl bromide.
Alkylation: The 2-methylquinoline undergoes alkylation with butyl bromide in the presence of a base like potassium carbonate to introduce the butyl group at the 3-position.
Methoxylation: The next step involves the introduction of the methoxy group at the 8-position. This can be achieved through a nucleophilic substitution reaction using sodium methoxide.
Hydroxylation: Finally, the hydroxyl group is introduced at the 4-position through a hydroxylation reaction using a suitable oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
3-Butyl-8-methoxy-2-methylquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The methoxy group at the 8-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
3-Butyl-8-methoxy-2-methylquinolin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-butyl-8-methoxy-2-methylquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific biological or pharmacological context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Methylquinoline: Lacks the butyl and methoxy groups.
8-Methoxyquinoline: Lacks the butyl and methyl groups.
4-Hydroxyquinoline: Lacks the butyl, methoxy, and methyl groups.
Uniqueness
3-Butyl-8-methoxy-2-methylquinolin-4-ol is unique due to the presence of the butyl, methoxy, and methyl groups, which confer distinct chemical and biological properties compared to other quinoline derivatives.
特性
IUPAC Name |
3-butyl-8-methoxy-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-4-5-7-11-10(2)16-14-12(15(11)17)8-6-9-13(14)18-3/h6,8-9H,4-5,7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEHNWBVMQMHCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(NC2=C(C1=O)C=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B10796178.png)

![(2,6-Dimethyl(4-quinolyl))[3-(trifluoromethyl)phenyl]amine, chloride](/img/structure/B10796184.png)

![3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol](/img/structure/B10796188.png)
![N-[4-(dibutylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B10796199.png)

![8-chloro-4-(4-methylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B10796212.png)




![5'-methoxy-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B10796228.png)
![5-(2,5-dichlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide](/img/structure/B10796231.png)
